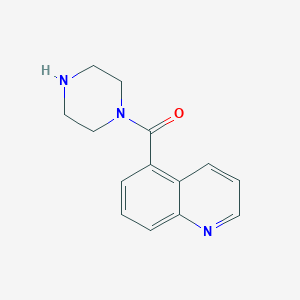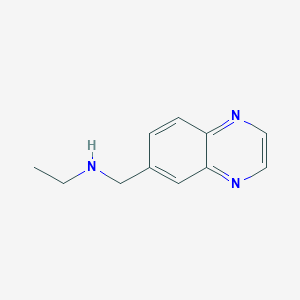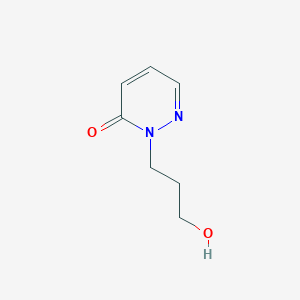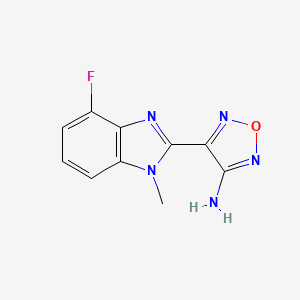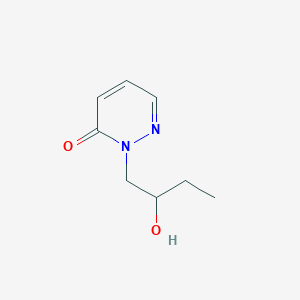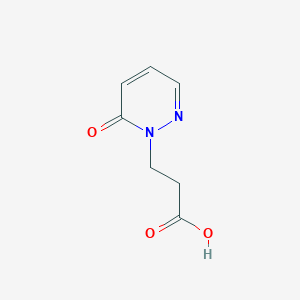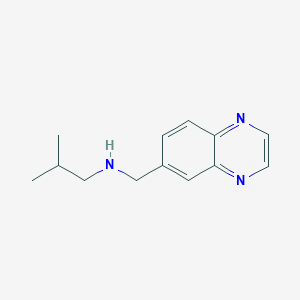
2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine, also known as MQPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MQPA is a small molecule inhibitor that has been shown to be effective against a range of enzymes, including thrombin, trypsin, and factor Xa.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs for the treatment of thrombosis and other blood clotting disorders. 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine has been shown to be effective against a range of enzymes involved in the blood clotting process, including thrombin, trypsin, and factor Xa.
Wirkmechanismus
2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine works by binding to the active site of enzymes and inhibiting their activity. Specifically, 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine binds to the serine residue in the active site of enzymes, which is critical for their catalytic activity. This binding prevents the enzymes from interacting with their substrates and carrying out their normal functions.
Biochemical and Physiological Effects:
2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-coagulant properties, 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine has also been shown to have anti-inflammatory effects. Specifically, 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine in lab experiments is its specificity. Because 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine targets specific enzymes, it can be used to study the role of these enzymes in various biological processes. However, one limitation of using 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine is its potential toxicity. Because 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine is a small molecule inhibitor, it can potentially interact with other enzymes and proteins in the body, leading to unintended effects.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine. One area of interest is the development of new drugs based on the structure of 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine. By modifying the structure of 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine, researchers may be able to develop more potent and specific inhibitors of enzymes involved in blood clotting and inflammation. Another area of interest is the use of 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine in the treatment of cancer. Recent studies have shown that 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine may have anti-cancer properties, making it a promising candidate for further research in this area. Additionally, researchers may also explore the use of 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine in other areas of research, such as neuroscience and infectious diseases.
Synthesemethoden
2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine can be synthesized using a variety of methods, including the reaction of 2-methylpropan-1-amine with quinoxaline-6-carboxaldehyde in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 2-methylpropan-1-amine with quinoxaline-6-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide.
Eigenschaften
IUPAC Name |
2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10(2)8-14-9-11-3-4-12-13(7-11)16-6-5-15-12/h3-7,10,14H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNHLQCQIZLKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC2=NC=CN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2,3-dihydro-1H-inden-5-ylsulfonyl(ethyl)amino]butanoic acid](/img/structure/B7568161.png)
![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
